MC2050 Hydrochloride is a compound primarily recognized for its role in biological research, particularly in the context of cancer treatment. This compound belongs to a class of chemicals known as quinazoline derivatives, which are often studied for their potential therapeutic applications, especially in inhibiting specific enzymes involved in cancer progression.
MC2050 Hydrochloride is synthesized from various chemical precursors, typically involving reactions that modify quinazoline structures to enhance their biological activity. It is classified under organic compounds with a focus on medicinal chemistry due to its implications in pharmacology and therapeutic applications.
The synthesis of MC2050 Hydrochloride involves several key steps that may include:
For example, one method may involve the reaction of a specific quinazoline compound with hydrochloric acid in a solvent like ethanol or methanol, followed by purification steps such as recrystallization to obtain MC2050 Hydrochloride in its pure form.
MC2050 Hydrochloride has a distinct molecular structure characterized by its quinazoline core. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
MC2050 Hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action of MC2050 Hydrochloride primarily involves its interaction with specific proteins or enzymes within cancer cells:
These properties are essential for determining the appropriate handling and application methods for MC2050 Hydrochloride in research settings.
MC2050 Hydrochloride has several applications within scientific research:
MC2050 HCl is chemically designated as 2-[2-(4-(2-pyridyl)-1-piperazinyl)ethylsulfanyl]-3H-quinazolin-4-one dihydrochloride hydrate. Its molecular formula is C₁₉H₂₃Cl₂N₅OS, with a molecular weight of 440.39 g/mol [1] [4]. The compound features a 2-mercaptoquinazolin-4-one core, which mimics the nicotinamide (NAM) moiety of NAD⁺, linked via a sulfur-ethylene chain to a 2-pyridylpiperazine group. This structure enables competitive binding at the catalytic domain of PARP enzymes. The SMILES notation is O=C1NC(SCCN2CCN(C3=NC=CC=C3)CC2)=NC4=C1C=CC=C4.[H]Cl.[H]Cl
, and the InChIKey is LMZZPRHHBPFDGE-UHFFFAOYSA-N
[1].
Property | Value |
---|---|
CAS Number (HCl salt) | 1301757-19-6 |
Molecular Formula | C₁₉H₂₃Cl₂N₅OS |
Molecular Weight | 440.39 g/mol |
IUPAC Name | 2-[2-(4-(pyridin-2-yl)piperazin-1-yl)ethylsulfanyl]-3H-quinazolin-4-one dihydrochloride hydrate |
SMILES | O=C1NC(SCCN2CCN(C3=CC=CC=N3)CC2)=NC4=CC=CC=C41.Cl.Cl |
MC2050 HCl exhibits moderate aqueous solubility (≥5 mg/mL at 60°C), requiring warming for complete dissolution [1]. It exists as a white-to-beige crystalline powder and is hygroscopic due to its hydrate form [1] [4]. Stability is temperature-dependent: long-term storage requires 2–8°C to prevent decomposition, and the compound is sensitive to light and humidity [1]. The hydrochloride salt form enhances solubility and bioavailability, critical for in vitro applications.
MC2050 emerged from early 2000s research into quinazolinone-based PARP inhibitors. It was designed to optimize the NAD⁺-competitive binding of nicotinamide mimetics, specifically targeting the NAM subpocket of PARP-1 [2] [8]. Initial studies identified its submicromolar inhibitory activity (PARP-1 IC₅₀ = 119 nM), with 15-fold selectivity over PARP-2 (IC₅₀ = 1.8 μM) [1] [5]. This selectivity was attributed to interactions with PARP-1-specific residues (e.g., Asp770 and Arg878) absent in PARP-2 [2].
The compound’s efficacy was first validated in neuroprotection studies (2011), where it inhibited hydrogen peroxide-induced apoptosis in SH-SY5Y neuroblastoma cells by blocking histone H1 poly-ADP-ribosylation [1] [10]. Subsequent X-ray crystallography (2020) revealed its binding mode: the quinazolinone core forms H-bonds with Gly863 and Ser904, while the pyridylpiperazine tail engages in hydrophobic interactions with PARP-1’s adenosine subpocket [2]. This structural insight facilitated the rational design of derivatives with enhanced tankyrase (TNKS) selectivity [2].
ADP-ribosylation is a post-translational modification where PARP enzymes transfer ADP-ribose units from NAD⁺ to target proteins, regulating DNA repair, transcription, and cell death [6] [8]. PARP-1 catalyzes >90% of cellular poly-ADP-ribosylation (PARylation) and detects DNA single-strand breaks via zinc-finger domains [8]. MC2050 inhibits PARP-1 by:
In Alzheimer’s models, MC2050 blocks Aβ₂₅–₃₅-induced PARP-1 activation in SH-SY5Y cells and TgCRND8 mouse brains, suppressing NF-κB-driven inflammation and p53/Bcl-2-mediated apoptosis [10]. It also impairs PARylation in viral-infected cells (e.g., EBV), indicating broader roles in infection and oncology [3].
Interactive Table: PARP Enzyme Selectivity Profile
Enzyme | IC₅₀ (MC2050) | Function | Selectivity vs. PARP-1 |
---|---|---|---|
PARP-1 | 119 nM | DNA repair, NF-κB activation | Reference |
PARP-2 | 1.8 μM | DNA repair, telomere maintenance | 15-fold lower |
TNKS1/2 | >10 μM | Wnt/β-catenin signaling, telomerase | Negligible inhibition |
Mechanistic Impact on ADP-Ribosylation:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1